molecular formula C18H15N3S B14943642 4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine

Cat. No.: B14943642
M. Wt: 305.4 g/mol
InChI Key: OBKIYTMSFWVCRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine is a heterocyclic compound that contains a thieno[2,3-b]pyridine core, which is fused with a pyrrole ring and substituted with a pyridyl group

Preparation Methods

The synthesis of 4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as 2-aminothiophene and a pyridine derivative.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable pyrrole precursor.

    Substitution Reactions: The final compound is obtained by introducing the dimethyl and pyridyl substituents through appropriate substitution reactions.

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using catalytic processes and controlled reaction conditions.

Chemical Reactions Analysis

4,6-Dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridyl and pyrrole rings, using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,6-Dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

4,6-Dimethyl-2-(2-pyridyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine can be compared with other similar compounds, such as:

    Thieno[2,3-b]pyridine Derivatives: These compounds share the thieno[2,3-b]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

    Pyrrole-Containing Compounds: Compounds with a pyrrole ring exhibit similar reactivity and can be used in similar applications, but their overall properties may differ due to variations in their core structures.

    Pyridyl-Substituted Compounds: These compounds contain a pyridyl group, which can influence their binding affinity and specificity for certain molecular targets.

Properties

Molecular Formula

C18H15N3S

Molecular Weight

305.4 g/mol

IUPAC Name

4,6-dimethyl-2-pyridin-2-yl-3-pyrrol-1-ylthieno[2,3-b]pyridine

InChI

InChI=1S/C18H15N3S/c1-12-11-13(2)20-18-15(12)16(21-9-5-6-10-21)17(22-18)14-7-3-4-8-19-14/h3-11H,1-2H3

InChI Key

OBKIYTMSFWVCRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C3=CC=CC=N3)N4C=CC=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.